What is the chemical structure of Stachybotramide?
What is the chemical structure of Stachybotramide?
An In-depth Technical Guide to Stachybotramide
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of Stachybotramide, a member of the phenylspirodrimane class of meroterpenoids. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, mycology, and drug development.
Chemical Structure and Identification
Stachybotramide is a complex heterocyclic natural product. Its chemical identity is established by its IUPAC name, molecular formula, and unique identifiers.
IUPAC Name: (3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-7'-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-6'-one
Chemical Formula: C₂₅H₃₅NO₅
CAS Number: 149598-71-0
SMILES: C[C@@H]1CC[C@@H]2--INVALID-LINK--(CC--INVALID-LINK--O)C
The structure features a spirocyclic core, linking a substituted hexahydronaphthalene moiety to a dihydrofuroisoindolone system. This intricate three-dimensional arrangement is crucial for its biological activity.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Stachybotramide. These values are computationally predicted and provide a basis for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 429.56 g/mol | |
| Monoisotopic Mass | 429.25152322 Da | PubChem |
| XLogP3 | 3.2 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 90.2 Ų | PubChem |
| Heavy Atom Count | 31 | PubChem |
| Complexity | 741 | PubChem |
Experimental Protocols
Stachybotramide has been isolated from the sponge-associated fungus Stachybotrys chartarum MUT 3308. The following protocols are based on methodologies reported for the isolation and characterization of phenylspirodrimanes from this fungus.
Fungal Cultivation and Extraction
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Cultivation: Stachybotrys chartarum MUT 3308 is cultivated on a solid rice medium. The medium is prepared by autoclaving a mixture of rice and artificial seawater. The fungus is inoculated and incubated in the dark at 24°C for four weeks.
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Extraction: The fungal culture is extracted with a mixture of methanol and dichloromethane. The organic extract is then partitioned against water. The organic phase, containing the secondary metabolites, is concentrated under reduced pressure.
Isolation and Purification
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Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate, followed by a gradient of dichloromethane and methanol.
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Chromatographic Separation: The fractions obtained from VLC are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water.
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Compound Identification: Fractions are analyzed by Thin Layer Chromatography (TLC) and HPLC to identify those containing compounds of interest. Stachybotramide is isolated as a pure compound from these fractions.
Structure Elucidation
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Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and molecular formula of the isolated compound.
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NMR Spectroscopy: The chemical structure of Stachybotramide is elucidated using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments.
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Stereochemistry: The absolute configuration of stereogenic centers is determined by comparing experimental Circular Dichroism (CD) spectra with Time-Dependent Density Functional Theory (TD-DFT) calculated Electronic Circular Dichroism (ECD) spectra.
Biological Activity
Stachybotramide belongs to the phenylspirodrimane family of natural products, which are known to exhibit a range of biological activities. While specific signaling pathway interactions for Stachybotramide are not extensively detailed in the public domain, related compounds isolated from Stachybotrys chartarum have demonstrated significant cytotoxicity against various cancer cell lines. For instance, stachybotrylactam, stachybotrylactam acetate, and 2α-acetoxystachybotrylactam acetate have shown cytotoxicity with IC₅₀ values in the micromolar range against aggressive cancer cell lines, including resistant phenotypes. This suggests that Stachybotramide may also possess cytotoxic properties worthy of further investigation.
Visualizations
Experimental Workflow for Phenylspirodrimane Isolation
The following diagram illustrates the general workflow for the isolation and characterization of phenylspirodrimanes, such as Stachybotramide, from fungal sources.
